Predicted pKₐ Shift: The (Z)-Isomer Is a Weaker Acid Than the (E)-Isomer by ~0.44 Units
The strongest acidic pKₐ of (Z)-2-nonenedioic acid is predicted to be 4.59 ± 0.25, which is approximately 0.44 units higher (i.e., less acidic) than the predicted strongest acidic pKₐ of 4.15 for the (E)-isomer [1]. This difference exceeds the typical uncertainty range of the prediction software and is attributed to the influence of the cis‑double bond on carboxyl group electron density. For comparison, the experimentally measured first pKₐ of the saturated parent azelaic acid is 4.53 .
| Evidence Dimension | Predicted strongest acidic pKₐ (ChemAxon) |
|---|---|
| Target Compound Data | pKₐ = 4.59 ± 0.25 (predicted) |
| Comparator Or Baseline | (E)-2-Nonenedioic acid: pKₐ = 4.15 (predicted); Azelaic acid: pKₐ₁ = 4.53 (experimental, 25 °C) |
| Quantified Difference | ΔpKₐ (Z – E) ≈ +0.44 units; Azelaic acid pKₐ₁ lies between the two isomers |
| Conditions | Predicted values from ChemicalBook (Z) and HMDB/ChemAxon (E); experimental pKₐ of azelaic acid from ChemicalBook at 25 °C |
Why This Matters
The higher pKₐ of the Z-isomer alters its ionization state at physiological and analytical pH, directly affecting HPLC retention, extraction efficiency, and potential biological recognition—meaning that calibration curves generated with the E-isomer or azelaic acid will not accurately quantify the Z-impurity.
- [1] Human Metabolome Database. (2E)-non-2-enedioic acid (HMDB0341023) – Predicted Molecular Properties. https://hmdb.ca/metabolites/HMDB0341023 View Source
